molecular formula C26H23NO5 B11570904 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11570904
M. Wt: 429.5 g/mol
InChI Key: AQCXEHIXCFTUGM-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 3,4-dimethylphenoxyacetic acid: This can be achieved by reacting 3,4-dimethylphenol with chloroacetic acid under basic conditions.

    Coupling with 4-methoxybenzoyl chloride: The 3,4-dimethylphenoxyacetic acid is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the corresponding ester.

    Cyclization to form benzofuran: The ester undergoes cyclization under acidic conditions to form the benzofuran ring.

    Formation of the final amide: The benzofuran derivative is then reacted with acetic anhydride and ammonia to form the final amide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving benzofuran derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)acetic acid
  • 2-(3,4-dimethylphenoxy)-2-methylpropanoyl chloride
  • 2-(3,4-dimethylphenoxy)-2-methylpropanoic acid

Uniqueness

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C26H23NO5/c1-16-8-11-20(14-17(16)2)31-15-23(28)27-24-21-6-4-5-7-22(21)32-26(24)25(29)18-9-12-19(30-3)13-10-18/h4-14H,15H2,1-3H3,(H,27,28)

InChI Key

AQCXEHIXCFTUGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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